molecular formula CH2CaMgO3 B100054 Dolomite CAS No. 16389-88-1

Dolomite

Cat. No.: B100054
CAS No.: 16389-88-1
M. Wt: 126.41 g/mol
InChI Key: ADIXYOBIQIMPEH-UHFFFAOYSA-N
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Description

It is composed of 60% calcium carbonate and 40% magnesium carbonate . This compound is commonly found in sedimentary rocks and is used in various industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dolomite can be synthesized through the carbonization process, where precise control of the carbonization temperature is essential. The reaction involves the formation of magnesium bicarbonate (Mg(HCO₃)₂) under controlled conditions . Another method involves vacuum carbothermal reduction of calcined this compound, which significantly reduces the initial reduction temperature .

Industrial Production Methods

Industrial production of calcium magnesium dicarbonate often involves the use of this compound ore. The ore is calcined to produce magnesium oxide and calcium oxide, which are then subjected to carbonization to form the desired compound .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dolomite is unique due to its dual composition of calcium and magnesium carbonates, which provides a balanced source of both minerals. This makes it particularly useful in applications where both calcium and magnesium are required .

Properties

CAS No.

16389-88-1

Molecular Formula

CH2CaMgO3

Molecular Weight

126.41 g/mol

IUPAC Name

calcium;magnesium;dicarbonate

InChI

InChI=1S/CH2O3.Ca.Mg/c2-1(3)4;;/h(H2,2,3,4);;

InChI Key

ADIXYOBIQIMPEH-UHFFFAOYSA-N

SMILES

C(=O)([O-])[O-].C(=O)([O-])[O-].[Mg+2].[Ca+2]

Canonical SMILES

C(=O)(O)O.[Mg].[Ca]

16389-88-1
60937-55-5
7000-29-5

physical_description

DryPowder;  Liquid;  PelletsLargeCrystals

Synonyms

calcium magnesium carbonate
calcium magnesium dicarbonate
CaMg(CO(3))(2)
dolomite

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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